molecular formula C15H16N2O4 B12037167 Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12037167
M. Wt: 288.30 g/mol
InChI Key: KIHOLNQKDPTELC-UHFFFAOYSA-N
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Description

Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate belongs to the class of 1-aryl-pyrazole dicarboxylates, synthesized via 1,3-dipolar cycloaddition of 3-aryl sydnones with dimethyl acetylenedicarboxylate (DMAD) . These compounds are characterized by their pyrazole core substituted with ester groups at positions 3 and 4, and an aryl group at position 1. Their structural diversity arises from variations in the aryl substituent (e.g., methyl, chloro, methoxy) and additional functional groups on the pyrazole ring. Pyrazole dicarboxylates serve as intermediates for pharmacologically active derivatives, with reported antimicrobial and antioxidant activities .

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

dimethyl 1-(2,3-dimethylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C15H16N2O4/c1-9-6-5-7-12(10(9)2)17-8-11(14(18)20-3)13(16-17)15(19)21-4/h5-8H,1-4H3

InChI Key

KIHOLNQKDPTELC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Hydrazine and 1,3-Dicarbonyl Precursors

This method involves reacting 2,3-dimethylphenylhydrazine with 1,3-dicarbonyl compounds (e.g., dimethyl acetylenedicarboxylate, DMAD) under acidic or thermal conditions. The pyrazole ring forms via cyclocondensation, with simultaneous esterification at the 3,4-positions.

Procedure :

  • Step 1 : 2,3-Dimethylphenylhydrazine (1.0 equiv) is treated with DMAD (1.1 equiv) in ethanol at reflux (78°C) for 12–24 hours.

  • Step 2 : The crude product is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Data :

ParameterValueSource
Yield65–78%
Reaction Time12–24 hours
Key ByproductsRegioisomeric pyrazoles

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of DMAD, followed by cyclization and proton transfer.

1,3-Dipolar Cycloaddition of Nitrile Imines

Nitrile Imine Generation and Cycloaddition

Nitrile imines, generated in situ from hydrazonoyl chlorides, undergo [3+2] cycloaddition with DMAD to form the pyrazole core.

Procedure :

  • Step 1 : 2,3-Dimethylphenylhydrazine is converted to a hydrazonoyl chloride using N-chlorosuccinimide (NCS) in dichloromethane.

  • Step 2 : The hydrazonoyl chloride reacts with DMAD in the presence of triethylamine (base) at 0–25°C for 2–4 hours.

Data :

ParameterValueSource
Yield70–85%
Reaction Time2–4 hours
Regioselectivity>95% (3,4-dicarboxylate)

Advantages :

  • High regioselectivity due to electron-withdrawing ester groups directing cycloaddition.

  • Minimal purification required.

Multi-Step Synthesis via Sydnone Intermediates

Sydnone Formation and Cycloaddition

Sydnones (mesoionic compounds) react with DMAD in a [3+2] cycloaddition to form pyrazole intermediates, which are subsequently functionalized.

Procedure :

  • Step 1 : 3-Arylsydnone is synthesized from 2,3-dimethylphenylhydrazine and glyoxylic acid.

  • Step 2 : Sydnone reacts with DMAD at 80–100°C for 6–8 hours to yield the pyrazole dicarboxylate.

Data :

ParameterValueSource
Yield55–68%
Reaction Temperature80–100°C
PurificationColumn chromatography

Challenges :

  • Sydnone synthesis requires strict anhydrous conditions.

  • Moderate yields due to competing side reactions.

Two-Phase Solvent System Synthesis

Interface-Mediated Reaction

This method employs a water/organic solvent system to enhance product isolation. Maleic anhydride and 2,3-dimethylphenylhydrazine react at the interface, followed by esterification.

Procedure :

  • Step 1 : 2,3-Dimethylphenylhydrazine in toluene is layered over an aqueous solution of maleic anhydride.

  • Step 2 : The mixture is stirred at 50–60°C for 8–12 hours. Esterification with methanol/H₂SO₄ completes the synthesis.

Data :

ParameterValueSource
Yield60–72%
Phase Ratio1:1 (organic:aqueous)
Key AdvantageSimplified isolation

Mechanism :
The reaction proceeds via Michael addition of hydrazine to maleic anhydride, followed by cyclization and esterification.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantageLimitation
Cyclocondensation65–7812–24 hSimple one-pot procedureRegioisomer formation
1,3-Dipolar Cycloadd70–852–4 hHigh regioselectivityRequires hydrazonoyl chloride
Sydnone Route55–686–8 hVersatile for derivativesMulti-step synthesis
Two-Phase System60–728–12 hEasy product isolationModerate yields

Optimization Strategies

Catalytic Enhancements

  • Palladium Catalysts : Improve yields in cycloaddition reactions (e.g., 10% Pd/C increases yield to 82%).

  • Microwave Assistance : Reduces reaction time for cyclocondensation from 24 hours to 30 minutes.

Solvent Effects

  • DMF vs. Ethanol : DMF increases cycloaddition yields by 15% due to polar aprotic stabilization .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups at positions 3 and 4 undergo hydrolysis under acidic or basic conditions to yield pyrazole dicarboxylic acids. For example:

  • Acidic Hydrolysis : Reacting with aqueous HCl at reflux converts the dimethyl esters to 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylic acid .

  • Basic Hydrolysis : Treatment with NaOH in ethanol/water produces the corresponding dicarboxylate salt, which can be acidified to isolate the free acid .

Table 1: Hydrolysis Conditions and Products

ConditionsReagentsProductYieldSource
Reflux, 6M HCl, 8 hrsHCl/H₂OPyrazole-3,4-dicarboxylic acid85%
NaOH (2M), ethanol/H₂O, 4 hrsNaOHSodium pyrazole-3,4-dicarboxylate92%

Decarboxylation

Under thermal or catalytic conditions, the carboxylate groups undergo decarboxylation, releasing CO₂ and forming simpler pyrazole derivatives. For instance:

  • Heating above 200°C in the presence of CuO catalyst removes both carboxylate groups, yielding 1-(2,3-dimethylphenyl)-1H-pyrazole.

  • Microwave-assisted decarboxylation in DMF at 150°C selectively removes one ester group, forming mono-carboxylic acid derivatives.

Condensation Reactions

The ester groups participate in condensation with nucleophiles such as amines or hydrazines:

  • Reaction with hydrazine hydrate in ethanol produces 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarbohydrazide, a precursor for heterocyclic scaffolds .

  • Condensation with substituted anilines under Dean-Stark conditions yields bis-amide derivatives .

Table 2: Condensation Examples

NucleophileConditionsProductApplicationSource
Hydrazine hydrateEthanol, reflux, 12 hrsPyrazole-3,4-dicarbohydrazideAnticancer agent synthesis
4-AminophenolToluene, 110°C, 6 hrsBis-(4-hydroxyphenyl)amide derivativePolymer precursor

Nucleophilic Substitution

The ester carbonyls are susceptible to nucleophilic attack, enabling functional group interconversion:

  • Methanolysis under basic conditions regenerates the dimethyl ester, demonstrating reversibility.

  • Reaction with Grignard reagents (e.g., MeMgBr) substitutes ester groups with alkyl chains, forming ketone intermediates.

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate, with rate dependence on pH and steric effects from the 2,3-dimethylphenyl group .

  • Decarboxylation : Likely follows a radical pathway under thermal conditions, as evidenced by ESR studies.

Research Findings

  • A 2018 study demonstrated that hydrolysis products exhibit enhanced bioavailability compared to ester precursors, making them viable for drug delivery .

  • Condensation with hydrazines produced derivatives with notable antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C15H16N2O4
  • Molecular Weight : 288.30 g/mol
  • IUPAC Name : Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

The structure features a pyrazole ring substituted with two carboxylate groups and a dimethylphenyl moiety, which contributes to its reactivity and interaction with biological systems.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. This compound has been studied for its potential to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study demonstrated that compounds with similar structures could effectively target cancer cell lines by disrupting cellular signaling pathways .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Studies have reported that pyrazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis .

Synthesis of Functional Materials

This compound can serve as a precursor in synthesizing advanced materials such as polymers and metal-organic frameworks (MOFs). Its ability to form coordination complexes with transition metals enhances its utility in creating materials with tailored properties for catalysis and gas storage applications .

Pesticide Development

The compound's structural features allow it to interact with biological systems effectively. Research has explored its application in developing novel pesticides that target specific pests while minimizing environmental impact. The efficacy of pyrazole derivatives as insecticides has been attributed to their ability to disrupt neurotransmitter systems in insects .

Case Study 1: Anticancer Activity

In an experimental study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their cytotoxicity against human cancer cell lines. This compound was found to exhibit significant inhibitory effects on cell proliferation compared to control groups .

Case Study 2: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated the antimicrobial activity of various pyrazole derivatives. The results indicated that this compound had a minimum inhibitory concentration (MIC) effective against several Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Hydrogen Bonding and Crystal Packing

The position and nature of substituents on the aryl group significantly influence intermolecular interactions and crystal packing:

Compound Name Substituents Hydrogen Bonding Patterns Crystal Packing Reference
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate 4-methylphenyl C–H⋯O bonds form cyclic centrosymmetric dimers Layered 3D framework
Dimethyl 1-(3-chloro-4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate 3-chloro, 4-methylphenyl C–H⋯O bonds form C(5)C(8)[R12(7)] chains Chain-like arrangement
Dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate 5-(4-chlorophenyl), 1-phenyl C–H⋯O bonds form simple chains Linear 1D chains
Target Compound : Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate 2,3-dimethylphenyl Likely steric hindrance from ortho-methyl groups reduces intermolecular H-bonding Predicted disordered or less ordered packing (extrapolated)

Key Observations :

  • Para-substituted derivatives (e.g., 4-methylphenyl) favor cyclic dimer formation via C–H⋯O bonds due to unhindered alignment .
  • Electron-withdrawing groups (e.g., chloro) enhance intermolecular interactions compared to methyl groups, as seen in the 3-chloro-4-methylphenyl derivative .

Influence of Additional Pyrazole Substitutents

Compounds with substituents on the pyrazole ring exhibit distinct properties:

  • Dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate (CAS 1262053-05-3): The 5-(4-chlorophenyl) group increases molecular weight (370.79 g/mol) and introduces π-π stacking interactions, altering solubility and thermal stability .
  • Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate: The cyanobenzyl group creates intramolecular C–H⋯O bonds and π-π interactions, stabilizing a twisted conformation (71.74° dihedral angle between pyrazole and aryl rings) .

In contrast, the target compound lacks pyrazole ring substituents, simplifying its conformational flexibility.

Comparison with Triazole Analogs

Triazole-based analogs (e.g., dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate) differ in heterocyclic core electronegativity and hydrogen-bonding capacity:

  • Triazole rings exhibit stronger dipole moments due to nitrogen-rich structures, enhancing intermolecular interactions compared to pyrazoles .

Biological Activity

Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O4
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 165676-63-1

The compound features a pyrazole ring substituted with dimethyl and carboxylate groups, which are known to influence its biological activities.

Synthesis

This compound can be synthesized through various methods involving the reaction of appropriate precursors. The specific synthetic routes may vary, but they typically involve the use of intermediates that allow for the formation of the pyrazole structure followed by esterification to introduce the dimethyl carboxylate groups.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines:

  • MCF-7 and MDA-MB-231 Cells : Pyrazole derivatives demonstrated cytotoxic effects in breast cancer cell lines. The combination of these compounds with chemotherapeutic agents like doxorubicin showed enhanced efficacy through a synergistic effect, particularly in Claudin-low breast cancer subtypes .

Antifungal Activity

A series of pyrazole derivatives have been evaluated for their antifungal properties against various phytopathogenic fungi. This compound showed moderate to high activity against several strains in vitro, suggesting potential applications in agricultural settings .

Enzyme Inhibition

Some studies have focused on the enzyme inhibitory activity of pyrazole derivatives. For example, certain compounds have exhibited inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production. The IC50 values for related pyrazoles ranged from 72.4 µM to 75.6 µM, indicating potential for therapeutic applications in conditions like gout .

Study on Antitumor Activity

A notable study involved testing a range of pyrazole derivatives for their anticancer activity. The results indicated that compounds with specific substitutions (e.g., halogens) exhibited enhanced cytotoxicity against breast cancer cells. The study utilized assays to measure cell viability and apoptosis rates, confirming the efficacy of these compounds in targeted cancer therapy .

Synergistic Effects with Chemotherapy

Another investigation highlighted the synergistic effects of combining dimethyl pyrazole derivatives with traditional chemotherapy agents. This approach aimed at reducing dosages and minimizing side effects while maintaining therapeutic efficacy against resistant cancer cell lines .

Q & A

Q. What is the standard synthetic route for preparing dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate?

The compound is synthesized via a 1,3-dipolar cycloaddition reaction between 3-(2,3-dimethylphenyl)sydnone and dimethylacetylenedicarboxylate (DMAD) in dry benzene under reflux at 120–125°C for 1 hour. Post-reaction, the solvent is removed via rotary evaporation, and the crude product is purified by recrystallization using ethanol. This method ensures high regioselectivity and moderate yields (60–75%) .

Q. How are pyrazole dicarboxylic acids derived from their ester precursors?

Hydrolysis of the ester groups is achieved by refluxing this compound with aqueous alcoholic NaOH (2:1 molar ratio) for 2 hours. The reaction mixture is acidified to pH 2 with HCl, yielding the dicarboxylic acid as a precipitate, which is washed with water and recrystallized from ethanol. This step is critical for further functionalization, such as condensation with heterocyclic amines .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key characterization methods include:

  • IR spectroscopy : Identification of ester carbonyl stretches (~1700 cm⁻¹) and aromatic C–H bending (~750–850 cm⁻¹).
  • ¹H-NMR : Signals for methyl groups on the phenyl ring (δ 2.17–2.22 ppm) and ester methoxy protons (δ 3.75–3.80 ppm).
  • ¹³C-NMR : Peaks for carbonyl carbons (~165 ppm) and aromatic carbons (110–150 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 356 for related analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during cyclocondensation with triazoles?

When condensing pyrazole dicarboxylic acids with 3-alkyl/phenyl-4-amino-5-mercapto-1,2,4-triazoles, phosphorous oxychloride (POCl₃) is used as a condensing agent. Key optimizations include:

  • Maintaining temperatures at 90°C for 6–8 hours to ensure complete cyclization.
  • Using a 2:1 molar ratio of triazole to dicarboxylic acid to drive the reaction forward.
  • Post-reaction quenching with ice-cold water to precipitate the product and avoid over-oxidation. Yields typically range from 65–80% .

Q. What strategies address contradictory biological activity data in antimicrobial assays?

Inconsistent antimicrobial results (e.g., zone of inhibition variations) may arise from:

  • Strain-specific sensitivity : Test against a panel of Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains.
  • Solubility limitations : Use DMSO as a co-solvent (≤5% v/v) to enhance compound dispersion.
  • Dose-response analysis : Perform minimum inhibitory concentration (MIC) assays to quantify potency thresholds .

Q. How can computational methods improve the design of pyrazole derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization. For example:

  • Reaction path search : Identify low-energy pathways for cycloaddition or hydrolysis.
  • Molecular docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
  • Machine learning : Train models on existing bioactivity data to prioritize synthesis targets .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Scale-up issues include:

  • Exothermic reactions : Use controlled addition of DMAD to sydnones in a jacketed reactor with cooling.
  • Purification bottlenecks : Replace ethanol recrystallization with column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) for higher purity.
  • Yield optimization : Employ continuous-flow reactors to enhance mixing and reduce reaction times .

Q. How are antioxidant mechanisms of pyrazole derivatives evaluated experimentally?

Standard assays include:

  • DPPH radical scavenging : Measure absorbance at 517 nm after 30 minutes of incubation.
  • Total antioxidant capacity (TAC) : Use phosphomolybdenum complex formation at 695 nm.
  • Oxidative stress markers : Quantify lipid peroxidation (MDA levels) and glutathione (GSH) depletion in cell lines. Dose-dependent responses are analyzed using IC₅₀ values .

Methodological Considerations

Q. What analytical workflows resolve spectral overlaps in NMR characterization?

For complex aromatic proton signals (e.g., δ 6.7–7.4 ppm):

  • Use 2D NMR (COSY, HSQC) to assign coupling patterns and correlate protons with carbons.
  • Apply deuterated solvents (CDCl₃, DMSO-d₆) to minimize solvent interference.
  • Compare experimental shifts with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions) .

Q. How do steric effects influence the reactivity of the 2,3-dimethylphenyl substituent?

The ortho-methyl groups introduce steric hindrance, which:

  • Slows nucleophilic attacks at the pyrazole C-4 position.
  • Favors regioselective cycloaddition with DMAD due to electronic directing effects.
  • Reduces solubility in polar solvents, necessitating the use of DMF or THF for further reactions .

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